



# Protocol for the Formulation of mRNA-Lipid **Nanoparticles using ALC-0315**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines has been significantly advanced by the development of lipid nanoparticle (LNP) technology. The ionizable cationic lipid ALC-0315 is a critical component in the formulation of clinically successful mRNA-LNPs, such as the Pfizer-BioNTech COVID-19 vaccine.[1][2][3][4] ALC-0315 plays a crucial role in encapsulating and protecting the mRNA payload, facilitating its cellular uptake, and enabling its release into the cytoplasm to exert its therapeutic effect.[2][5][6][7] This document provides a detailed protocol for the formulation of mRNA-LNPs using ALC-0315, including experimental procedures, characterization methods, and a summary of key formulation parameters.

**ALC-0315** is an ionizable aminolipid that remains neutral at physiological pH but becomes positively charged in the acidic environment of the endosome.[2] This property is key to its function: the neutral charge reduces interactions with blood components, while the positive charge in the endosome facilitates the disruption of the endosomal membrane and the release of mRNA into the cytosol.[2][8]

# **Materials and Equipment Lipids and mRNA**

Ionizable Cationic Lipid: ALC-0315



- Neutral Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Structural Lipid: Cholesterol
- PEGylated Lipid: ALC-0159 or 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA: The specific mRNA of interest.

#### **Solvents and Buffers**

- Ethanol (anhydrous)
- Citrate buffer (e.g., 10 mM, pH 4.0) or Acetate buffer (e.g., 100 mM, pH 5.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Nuclease-free water

## **Equipment**

- Microfluidic mixing system (e.g., NanoAssemblr Ignite)
- Syringe pumps
- Glass vials
- Dialysis cassettes (e.g., 100 kDa MWCO) or centrifugal filters
- Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
- Zetasizer for zeta potential measurement
- · Fluorometer or UV-Vis spectrophotometer
- Quant-iT RiboGreen RNA Assay Kit or similar for encapsulation efficiency determination
- Sterile filters (0.2 μm)



# **Experimental Protocols**Preparation of Lipid and mRNA Solutions

Lipid Phase (Organic):

- Dissolve ALC-0315, DSPC, cholesterol, and the PEGylated lipid (e.g., ALC-0159) in anhydrous ethanol to achieve the desired molar ratio. A commonly used molar ratio is approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[1][7]
- Ensure complete dissolution of all lipids. The cholesterol solution may need to be warmed to maintain solubility.[6][7]
- The total lipid concentration in the ethanol phase is a critical parameter that can be optimized.

#### Aqueous Phase:

- Dilute the mRNA in a citrate or acetate buffer at a low pH (e.g., pH 4.0-5.0). This acidic environment ensures that the ionizable lipid **ALC-0315** will be protonated and can effectively complex with the negatively charged mRNA.[9][10]
- The concentration of mRNA in the aqueous phase should be optimized based on the desired final mRNA concentration in the LNPs.

## **LNP Formulation using Microfluidics**

The microfluidic mixing process rapidly combines the lipid-ethanol solution with the mRNA-aqueous solution, leading to the self-assembly of LNPs.[10][11][12]





#### Click to download full resolution via product page

**Caption:** Workflow for mRNA-LNP formulation using microfluidics.

- Set up the microfluidic mixing system with two syringe pumps.
- Load one syringe with the lipid-ethanol solution and the other with the mRNA-aqueous buffer solution.
- Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1.[1][13] The TFR can influence particle size and uniformity.[6]
- Initiate the flow from both syringes into the microfluidic mixing chip.
- Collect the resulting crude LNP suspension in a sterile vial.

## **Purification and Buffer Exchange**



- The crude LNP suspension contains ethanol and is at a low pH, which needs to be exchanged for a physiological buffer.
- Dialyze the crude LNPs against PBS (pH 7.4) using a dialysis cassette (e.g., 100 kDa MWCO) for at least 2 hours, with several buffer changes.[6] Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
- This step removes the ethanol and raises the pH, resulting in a more stable and biocompatible LNP formulation.

## **Sterilization and Storage**

- Sterile filter the purified LNP suspension through a 0.2 μm syringe filter.[6]
- Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[14]

#### Characterization of mRNA-LNPs

Thorough characterization is essential to ensure the quality and efficacy of the formulated LNPs.[11][15][16]

## Particle Size and Polydispersity Index (PDI)

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Measure the particle size (Z-average diameter) and PDI.
- Expected Results: LNPs should ideally have a mean diameter of around 80-120 nm with a PDI below 0.2, indicating a monodisperse population.[13]

#### **Zeta Potential**

- Method: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate measurement.[11]



 Expected Results: The zeta potential of ALC-0315-containing LNPs is typically close to neutral or slightly negative at physiological pH.[17][18]

## mRNA Encapsulation Efficiency (EE)

- Method: Quant-iT RiboGreen RNA Assay or a similar fluorescence-based assay. This
  method quantifies the amount of mRNA both inside and outside the LNPs.
- Procedure:
  - To measure the amount of unencapsulated (free) mRNA, add the RiboGreen reagent directly to a diluted LNP sample.
  - To measure the total amount of mRNA, first lyse the LNPs by adding a surfactant (e.g., Triton X-100) to release the encapsulated mRNA, then add the RiboGreen reagent.
  - Calculate the EE using the following formula: EE (%) = (Total mRNA Free mRNA) / Total mRNA \* 100
- Expected Results: High encapsulation efficiency (>90%) is desirable.[18][19]

## **Quantitative Data Summary**

The following tables summarize typical formulation parameters and resulting LNP characteristics for **ALC-0315**-based formulations.

Table 1: Formulation Parameters



| Parameter                            | Typical Value/Range            | Reference(s) |
|--------------------------------------|--------------------------------|--------------|
| Lipid Molar Ratios                   |                                |              |
| ALC-0315                             | 46.3 - 50 mol%                 | [1][14][20]  |
| DSPC                                 | 9.4 - 10 mol%                  | [1][14][20]  |
| Cholesterol                          | 38.5 - 42.7 mol%               | [1][14][20]  |
| PEG-Lipid (ALC-0159/DMG-<br>PEG2000) | 1.5 - 1.6 mol%                 | [1][14][20]  |
| Process Parameters                   |                                |              |
| Aqueous:Organic Flow Rate            | 3:1                            | [1][13]      |
| Total Flow Rate (TFR)                | 12 mL/min                      | [1][6]       |
| mRNA:Lipid Weight Ratio              | 1:10 to 1:20 (0.05 wt/wt)      | [7][14]      |
| Buffer Systems                       |                                |              |
| mRNA Buffer                          | Citrate or Acetate, pH 4.0-5.0 | [6][9]       |
| Final Buffer                         | PBS, pH 7.4                    | [6]          |

#### Table 2: LNP Characterization Data

| Parameter                     | Typical Value/Range               | Reference(s) |
|-------------------------------|-----------------------------------|--------------|
| Particle Size (Z-average)     | 80 - 140 nm                       | [1][13][20]  |
| Polydispersity Index (PDI)    | < 0.2                             | [13][18]     |
| Encapsulation Efficiency (EE) | > 90%                             | [18][19][21] |
| Zeta Potential (at pH 7.4)    | Near-neutral to slightly negative | [17][18]     |

# Mechanism of mRNA Delivery with ALC-0315 LNPs



The successful delivery of mRNA to the cytoplasm is a multi-step process.



Click to download full resolution via product page

Caption: Proposed mechanism of cellular delivery of mRNA by ALC-0315 LNPs.



- Systemic Circulation: Following administration, the LNPs circulate at physiological pH (7.4),
   where the ALC-0315 remains largely neutral, minimizing non-specific interactions. The PEG-lipid layer provides steric stabilization and helps to prolong circulation time.
- Cellular Uptake: LNPs are taken up by target cells primarily through endocytosis.
- Endosomal Escape: As the endosome matures, its internal pH drops. This acidic
  environment protonates the tertiary amine of ALC-0315, giving it a positive charge.[2][22]
  This charge is thought to promote interaction with the anionic lipids of the endosomal
  membrane, leading to membrane destabilization and the release of the mRNA payload into
  the cytoplasm.[6][7]
- Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

## Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of mRNA-LNPs using the ionizable lipid **ALC-0315**. By carefully controlling the formulation parameters and implementing robust characterization methods, researchers can produce high-quality LNPs suitable for a wide range of research and therapeutic development applications. The optimization of these parameters is crucial for achieving the desired physicochemical properties that ultimately dictate the in vivo efficacy and safety of the mRNA delivery system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2.3. Preparation of mRNA-LNPs [bio-protocol.org]
- 2. What is ALC-0315? | BroadPharm [broadpharm.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]

#### Methodological & Application





- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 12. ai.updf.com [ai.updf.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. preprints.org [preprints.org]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. sciex.com [sciex.com]
- 20. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Protocol for the Formulation of mRNA-Lipid Nanoparticles using ALC-0315]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025655#protocol-for-formulating-mrna-lnp-with-alc-0315]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com